Benzamide, 4-amino-N-(benzothiazol-2-YL)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, 4-amino-N-(benzothiazol-2-YL)- is a chemical compound . It is also known as Benzoylamide .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported in several studies . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of Benzamide, 4-amino-N-(benzothiazol-2-YL)- can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes . The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Scientific Research Applications

Vulcanization Accelerators

Benzothiazole derivatives are widely used as vulcanization accelerators in the rubber industry. They help in improving the elasticity and strength of rubber by forming cross-links between polymer chains during the vulcanization process .

Antioxidants

These compounds serve as antioxidants in various products, protecting against oxidative damage by neutralizing free radicals .

Plant Growth Regulators

Benzothiazole structures are utilized as plant growth regulators , influencing the growth and development of plants, potentially improving crop yields .

Anti-inflammatory Agents

Some benzothiazole derivatives exhibit anti-inflammatory properties , making them candidates for the development of new anti-inflammatory drugs .

Enzyme Inhibitors

They have been evaluated as enzyme inhibitors , such as DNA gyraseB inhibitors, showing antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli with activity comparable to standard drugs .

Imaging Reagents

These compounds are used as imaging reagents in medical diagnostics, aiding in the visualization of biological processes or structures .

Fluorescence Materials

Due to their fluorescent properties, benzothiazole derivatives are used in creating fluorescence materials for various applications, including bioimaging and sensors .

Electroluminescent Devices

They are also incorporated into electroluminescent devices , contributing to the development of new types of displays and lighting systems .

Mechanism of Action

Target of Action

Benzothiazole derivatives, including Benzamide, 4-amino-N-(benzothiazol-2-YL)-, have been found to target a variety of enzymes and proteins. They have shown inhibitory activity against enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of the aforementioned enzymes, which play crucial roles in various biochemical processes, including DNA replication, bacterial cell wall synthesis, and metabolic pathways . The inhibition of these enzymes disrupts the normal functioning of these processes, leading to the desired therapeutic effects.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various targets. For instance, by inhibiting DNA gyrase, it interferes with DNA replication, affecting the growth and proliferation of cells . Similarly, by inhibiting enzymes involved in metabolic pathways, it can disrupt the energy production and other essential functions of cells .

Pharmacokinetics

Similar compounds have been found to have good bioavailability

Result of Action

The result of the compound’s action at the molecular and cellular level is the disruption of essential processes such as DNA replication and metabolic pathways, leading to the inhibition of cell growth and proliferation . This makes it a potential candidate for the development of novel antibiotics and other therapeutic agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other compounds or drugs can also influence its action through drug-drug interactions .

Safety and Hazards

properties

IUPAC Name |

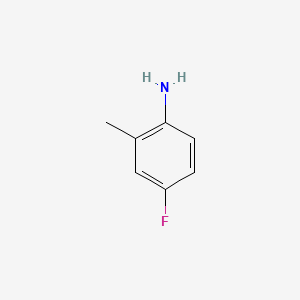

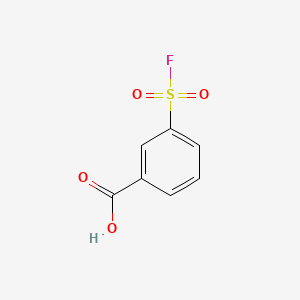

4-amino-N-(1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,15H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZCUWIRBSFXJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190343 |

Source

|

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-amino-N-(benzothiazol-2-YL)- | |

CAS RN |

36855-80-8 |

Source

|

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.